molecular formula C23H29N5O B4497157 1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B4497157
M. Wt: 391.5 g/mol
InChI Key: ADCCLQPJVIDXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a triazino-benzimidazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a triazine derivative under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Attachment of the Phenylethyl Group: The phenylethyl group is typically introduced through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole: shares similarities with other triazino-benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-2-6-20(7-3-1)10-11-26-18-27(13-12-25-14-16-29-17-15-25)23-24-21-8-4-5-9-22(21)28(23)19-26/h1-9H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCLQPJVIDXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 4
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 6
1-(2-Morpholin-4-ylethyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

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